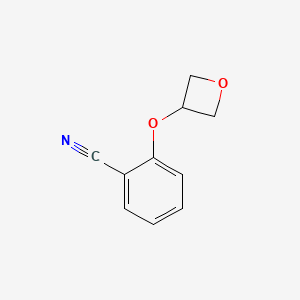
4-((Acetiltio)metil)piperidina-1-carboxilato de bencilo
Descripción general
Descripción
Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H21NO3S and a molecular weight of 307.41 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an acetylthio group attached to the piperidine ring via a methyl group. The benzyl group is attached to the nitrogen atom of the piperidine ring, and a carboxylate group is also present.
Aplicaciones Científicas De Investigación
Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with piperidine derivatives.
Métodos De Preparación
The synthesis of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under specific conditions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the acetylthio group: This step involves the reaction of the piperidine derivative with an acetylthio compound, often in the presence of a base to facilitate the reaction.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions where the nitrogen atom of the piperidine ring attacks a benzyl halide.
Análisis De Reacciones Químicas
Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetylthio moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions, often using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic residues in the active site, leading to inhibition or modulation of enzyme activity. The benzyl group can enhance binding affinity through hydrophobic interactions with the target protein .
Comparación Con Compuestos Similares
Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Both compounds contain a piperidine ring, but Donepezil has a different substitution pattern and functional groups.
Piperine: An alkaloid found in black pepper, known for its antioxidant properties. Piperine also contains a piperidine ring but lacks the acetylthio and benzyl groups present in Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate.
Methylphenidate: A stimulant used in the treatment of ADHD, which also contains a piperidine ring but has different functional groups and substitution patterns.
The uniqueness of Benzyl 4-((acetylthio)methyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Propiedades
IUPAC Name |
benzyl 4-(acetylsulfanylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-13(18)21-12-15-7-9-17(10-8-15)16(19)20-11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIYSPOLWFGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1407427.png)



![[1,2,3]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1407433.png)
![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)



![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)
